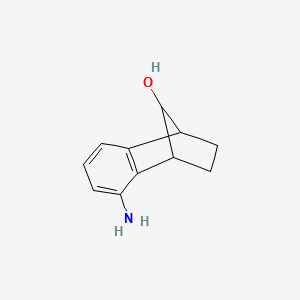

5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol

Description

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

3-aminotricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-ol |

InChI |

InChI=1S/C11H13NO/c12-9-3-1-2-6-7-4-5-8(10(6)9)11(7)13/h1-3,7-8,11,13H,4-5,12H2 |

InChI Key |

YBZXBSKENHXTJH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(C1C3=C2C(=CC=C3)N)O |

Origin of Product |

United States |

Preparation Methods

Continuous-Flow Nitration and Cycloaddition Approach

A modern and efficient method involves a continuous-flow process for synthesizing 5-nitro-1,4-dihydro-1,4-methanonaphthalene intermediates, which can be subsequently reduced to the amino-alcohol target compound.

-

- Generation of isoamyl nitrite in situ.

- Temperature-programmed Diels–Alder reaction between an aryne intermediate (from 2-amino-6-nitrobenzoic acid) and cyclopentadiene.

- Continuous-flow reactor minimizes hazardous intermediate accumulation and reduces reaction time to approximately 250 seconds.

Advantages : Safer handling of reactive intermediates, scalability, and improved reaction control.

Reference Data : The process was validated by 1H and 13C NMR, MS, HPLC, and GC analyses confirming the purity and identity of the nitro intermediate.

Multi-Step Batch Synthesis from Nitro Derivatives (Patent Method)

A patented batch process describes a sequence of reactions leading to 5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol:

| Step | Reaction Description | Reagents and Conditions | Yield/Notes |

|---|---|---|---|

| a) | Reaction of compound A with alkyl nitrite and cyclopentadiene to form compound C | Alkyl nitrite (C1-C4 alkyl), inert solvent | Not specified |

| b) | Catalytic hydrogenation of compound C to compound D | Metal catalyst (e.g., Pd/C), H2 atmosphere | High selectivity |

| c) | Ozonolysis of compound D followed by reduction to compound E | O3, reducing agent (e.g., zinc or dimethyl sulfide) | Difficult to handle, limits scale |

| d) | Reaction of compound E with triphenylphosphane and carbon tetrachloride to form 2,9-dichloromethylidene-5-nitro-benzonorbornene (F) | Triphenylphosphane, CCl4, acetonitrile, 60°C, 6 h | 76% yield for final step |

| e) | Catalytic hydrogenation of compound F to 2,9-dichloromethylidene-5-amino-benzonorbornene (G) | Metal catalyst, H2 atmosphere | Efficient conversion |

| f) | Reaction of compound G with 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid derivative (H) | Standard amide coupling conditions | Final product precursor |

- Critical Note : The ozonolysis step (c) is a major drawback due to operational complexity and safety concerns, making this process less suitable for large-scale production.

Catalytic Hydrogenation of Nitro Precursors

An alternative preparation involves direct catalytic hydrogenation of 2-bromo-5-nitro-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol to the corresponding amino compound:

-

- Pd/C catalyst under hydrogen pressure.

- Alcoholic solvent medium.

- Elevated temperature (~120°C).

Outcome : Efficient conversion to 5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol with good yield and purity.

Application : This intermediate is useful for further derivatization, such as phthalimide formation for pesticide development.

Comparative Analysis of Preparation Methods

Supporting Data and Characterization

- Spectroscopic Characterization : 1H and 13C NMR spectra confirm the bicyclic methanonaphthalene framework and substitution pattern.

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity and reaction completion.

- Gas Chromatography (GC) : Monitors volatile intermediates like isoamyl nitrite in continuous-flow processes.

Summary and Recommendations

The preparation of 5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol is best approached via a combination of nitration, cycloaddition, and catalytic hydrogenation steps. The continuous-flow nitration and Diels–Alder cycloaddition method offers a modern, efficient, and safer alternative to traditional batch processes. Avoiding ozonolysis enhances scalability and economic viability. Catalytic hydrogenation remains a critical step for converting nitro intermediates to the target amino compound.

For industrial or large-scale synthesis, the continuous-flow approach supplemented by catalytic hydrogenation is recommended to optimize safety, yield, and process economy.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent groups, bridge configurations, and stereochemistry, leading to distinct physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Comparisons

| Compound Name (IUPAC) | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol | C₁₁H₁₃NO | -NH₂ (C5), -OH (C9) | 175.23 | Bicyclic scaffold; fungicide precursor |

| 9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine | C₁₂H₁₁Cl₂N | -NH₂ (C5), -CCl₂ (C9) | 240.13 | Lipophilic; halogenated substituent |

| (1S,4R,9S)-5-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-amine | C₁₂H₁₂F₃N | -CF₃ (C5), -NH₂ (C9) | 227.23 | Stereospecific; fluorinated group |

| 1,4:5,8-Dimethanonaphthalen-2-ol | C₁₂H₁₆O | -OH (C2); dual methano bridges | 176.25 | Dual bridges; enhanced rigidity |

Substituent-Driven Property Differences

- Electron-Withdrawing vs. The -CCl₂ group in 9-(dichloromethylene)-substituted analogs (C₁₂H₁₁Cl₂N) introduces lipophilicity, likely altering membrane permeability in biological systems .

Hydroxyl Group Impact :

Stereochemical and Bridging Effects

- Stereochemistry: The trifluoromethyl derivative (C₁₂H₁₂F₃N) exhibits defined stereochemistry [(1S,4R,9S)], which may influence binding affinity in target enzymes or receptors.

- Bridge Configuration: The dual methano bridges in 1,4:5,8-dimethanonaphthalen-2-ol (C₁₂H₁₆O) create a more rigid structure compared to the single-bridge scaffold of the target compound. This rigidity could affect conformational flexibility and interaction with biological targets .

Biological Activity

5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol (CAS Number: 1345202-91-6) is a polycyclic compound notable for its unique bicyclic structure and potential pharmacological properties. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 175.23 g/mol. The presence of an amino group at the 5-position and a hydroxyl group at the 9-position of the naphthalene framework contributes to its biological activity and interactions.

Key Structural Features:

- Amino Group: Enhances hydrogen bonding capabilities.

- Hydroxyl Group: Increases solubility and reactivity in biological systems.

Pharmacological Properties

Research indicates that 5-amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol exhibits various pharmacological activities:

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects: Studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress.

- Antimicrobial Properties: Preliminary data indicate effectiveness against certain bacterial strains.

Synthesis Methods

The synthesis of 5-amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol can be achieved through several methods:

- Reduction Reactions: Starting from ketones or aldehydes through catalytic hydrogenation.

- Substitution Reactions: Utilizing amino and hydroxyl groups for further derivatization.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of 5-amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity compared to standard antioxidants like ascorbic acid.

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Case Study 2: Neuroprotective Effects

In vitro experiments using neuronal cell lines exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death rates. The protective mechanism was attributed to its ability to modulate intracellular signaling pathways associated with cell survival.

Case Study 3: Antimicrobial Efficacy

The antimicrobial activity was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-ol, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step processes, including reduction of naphthalene derivatives (e.g., catalytic hydrogenation with Pd/C), followed by amination and hydroxylation. For example, analogous compounds like 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol are synthesized via reductive amination using NaBH4 or LiAlH4 under controlled pH (acidic/basic) to optimize stereochemistry .

- Key Variables : Temperature (e.g., 0–80°C), solvent polarity (e.g., ethanol vs. dichloromethane), and catalyst loading (e.g., 5–10% Pd/C) significantly impact regioselectivity and yield.

Q. Which analytical techniques are most reliable for characterizing the stereochemistry of this compound?

- Methodology :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR can resolve stereoisomers by analyzing coupling constants (e.g., axial vs. equatorial protons in the methano bridge) .

- X-ray Crystallography : Essential for absolute configuration determination, especially when comparing to structurally related compounds like (1S,4R,9S)-5-(trifluoromethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-amine .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and mobile phases of hexane/isopropanol .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH) combined with LC-MS monitoring can identify degradation products. For related tetralin derivatives, hydroxyl groups increase susceptibility to oxidation, requiring inert atmospheres (N2) and antioxidants like BHT .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s bioactivity against neurological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors, leveraging structural similarities to 2-Aminotetralin derivatives .

- MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to prioritize in vitro testing .

- Data Interpretation : Compare results with experimental IC50 values from radioligand assays to validate predictive accuracy.

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodology :

- Cross-Validation : Combine NMR, IR, and high-resolution MS to confirm molecular fingerprints. For example, discrepancies in <sup>13</sup>C NMR shifts for methano-bridged compounds often arise from solvent effects (CDCl3 vs. DMSO-d6) .

- Collaborative Databases : Use PubChem and EPA DSSTox entries (e.g., DTXSID00495614) to benchmark data .

Q. What experimental designs are optimal for studying the compound’s metabolic pathways in vitro?

- Methodology :

- Liver Microsome Assays : Incubate with NADPH and human liver microsomes (HLMs), followed by LC-QTOF-MS to identify phase I/II metabolites .

- Isotope Labeling : Use <sup>14</sup>C-labeled analogs to trace metabolic fate in hepatocyte models.

- Table 1 : Example Metabolite Profiling Workflow

| Step | Technique | Purpose |

|---|---|---|

| 1 | Microsome incubation | Simulate hepatic metabolism |

| 2 | SPE purification | Isolate metabolites from matrix |

| 3 | HR-MS/MS | Structural elucidation |

Q. How do structural modifications (e.g., trifluoromethyl substitution) alter the compound’s physicochemical properties?

- Methodology :

- Comparative QSAR : Calculate logP, pKa, and solubility using ChemAxon or ACD/Labs. For example, adding -CF3 (as in ) increases lipophilicity (ΔlogP ≈ +1.2) but reduces aqueous solubility by ~40% .

- Crystallography : Compare bond angles/distances in parent vs. derivatives to correlate steric effects with bioavailability.

Methodological Notes

- Data Reproducibility : Always report solvent purity (e.g., HPLC-grade), catalyst batches, and reaction atmosphere (e.g., argon vs. air) to mitigate variability .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially when referencing analogs with reported bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.